4-Methoxy-beta-nitrostyrene

Description

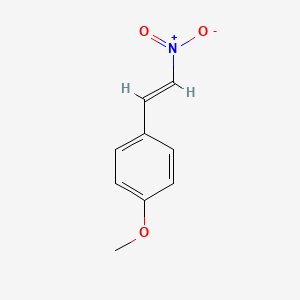

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879773 | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3179-10-0, 5576-97-6 | |

| Record name | 3179-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-β-Nitrostyrene (CAS 5576-97-6)

Executive Summary

4-Methoxy-β-nitrostyrene (CAS: 5576-97-6), also known as 4-methoxy-beta-nitrostyrene or 1-methoxy-4-[(E)-2-nitroethenyl]benzene, is a critical conjugated nitroalkene intermediate.[1] It serves as a primary "gateway" scaffold in the synthesis of phenethylamines, specifically 4-methoxyphenethylamine, and is widely utilized in the development of tyrosine-derived alkaloids, polymerization catalysts, and novel antimicrobial agents.

This guide provides a rigorous technical examination of the compound, focusing on its synthesis via the Henry reaction, downstream reduction protocols, and spectroscopic validation.

Physicochemical Profile

The compound exists primarily as the (E)- or trans- isomer, which is thermodynamically favored and readily isolated as crystalline needles.

| Property | Specification | Notes |

| CAS Number | 5576-97-6 | Specific to the (E)- isomer. (Generic: 3179-10-0) |

| IUPAC Name | 1-Methoxy-4-[(E)-2-nitroethenyl]benzene | |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| Appearance | Yellow crystalline needles | Recrystallized from Ethanol/Methanol |

| Melting Point | 86 – 88 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in CHCl₃, EtOAc, DCM | Sparingly soluble in cold EtOH; Insoluble in H₂O |

| Stability | Air/Moisture Stable | Store in cool, dry place away from strong bases |

Synthesis: The Henry Reaction

The most robust method for synthesizing 4-Methoxy-β-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This involves the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with nitromethane, followed by in situ dehydration.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl, forming a β-nitroalcohol intermediate, which subsequently undergoes dehydration to form the conjugated alkene.

Figure 1: Mechanistic pathway of the Henry Reaction for nitrostyrene synthesis.

Optimized Experimental Protocol

Objective: Synthesis of 50g scale 4-Methoxy-β-nitrostyrene.

Reagents:

-

4-Methoxybenzaldehyde (p-Anisaldehyde): 54.4 g (0.40 mol)

-

Nitromethane: 30.5 g (0.50 mol) [Excess drives equilibrium]

-

Ammonium Acetate: 15.4 g (0.20 mol)

-

Glacial Acetic Acid: 200 mL

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add the p-anisaldehyde, nitromethane, and ammonium acetate to the glacial acetic acid.

-

Reaction: Heat the mixture to gentle reflux (~100–105 °C) for 2–4 hours. The solution will darken to a deep yellow/orange color.

-

Expert Insight: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the aldehyde spot indicates completion.

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Massive crystallization of yellow needles should occur.

-

Troubleshooting: If no crystals form, cool in an ice bath or scratch the glass to induce nucleation.

-

-

Purification: Filter the crude solid and wash with cold water (to remove acid/catalyst) followed by cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot ethanol (approx. 3-4 mL per gram of solid) to yield bright yellow needles.

-

Yield: Expected yield is 85–92%.

Downstream Transformations: Reduction Pathways

The primary utility of 4-Methoxy-β-nitrostyrene lies in its reduction to 4-methoxyphenethylamine (4-MPEA). The choice of reducing agent dictates the safety profile and yield of the reaction.

Reduction Strategies

Two primary methods are employed in research settings:[2][3]

-

LiAlH₄ (Lithium Aluminum Hydride): High yield but requires strict anhydrous conditions and poses fire hazards.

-

NaBH₄ / CuCl₂ (Sodium Borohydride / Copper Chloride): A milder, "one-pot" alternative that generates active catalytic species in situ.[3]

Figure 2: Comparative reduction pathways to 4-methoxyphenethylamine.

Protocol: NaBH₄/CuCl₂ Reduction[3][4]

-

Rationale: This method avoids the pyrophoric nature of LiAlH₄ while maintaining high chemoselectivity for the nitroalkene reduction.

-

Procedure:

-

Dissolve 4-Methoxy-β-nitrostyrene (1 eq) in Methanol.

-

Add CuCl₂·2H₂O (0.1 eq) (catalytic amount).

-

Slowly add NaBH₄ (excess, ~5-7 eq) portion-wise at 0°C (exothermic!). The solution will turn black (active Cu species).

-

Stir at room temperature for 1 hour.

-

Workup: Quench with dilute HCl, basify with NaOH, and extract with DCM.

-

Analytical Validation (E-E-A-T)

Confirming the identity and purity of the product is mandatory. The (E)- geometry is confirmed by the large coupling constant of the vinylic protons.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integral | Coupling (J) | Assignment |

| 3.87 | Singlet (s) | 3H | - | Methoxy (-OCH₃) |

| 6.97 | Doublet (d) | 2H | 8.8 Hz | Ar-H (Ortho to OMe) |

| 7.50 | Doublet (d) | 2H | 8.8 Hz | Ar-H (Meta to OMe) |

| 7.55 | Doublet (d) | 1H | 13.6 Hz | Vinyl-H (β to Ring) |

| 7.98 | Doublet (d) | 1H | 13.6 Hz | Vinyl-H (α to Ring, β to NO₂) |

Interpretation: The coupling constant of J = 13.6 Hz for the vinylic protons at 7.55 and 7.98 ppm definitively proves the trans (E) configuration. Cis isomers typically display J values of 6–10 Hz.

FTIR Interpretation

-

1510 cm⁻¹ & 1340 cm⁻¹: Strong stretches characteristic of the Nitro group (-NO₂).

-

1635 cm⁻¹: C=C alkene stretch (conjugated).

-

1250 cm⁻¹: C-O ether stretch.

Safety & Handling (GHS)

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Always manipulate in a fume hood; the compound is a potent sternutator (causes sneezing) and lachrymator in fine dust form.

-

Wear nitrile gloves and safety goggles.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 229843, 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]

-

Organic Syntheses. (1929). Nitrostyrene Synthesis Protocol. Org. Synth. 1929, 9, 66. Retrieved from [Link]

-

Royal Society of Chemistry. (2014).[1] Supporting Information: Synthesis of Nitrostyrenes. Retrieved from [Link][3][4][5][6]

Sources

4-Methoxy-beta-nitrostyrene molecular weight

4-Methoxy- -nitrostyrene: A Technical Monograph on Synthesis, Reactivity, and Characterization

Physicochemical Identity & Molecular Weight

The precise molecular weight is critical for stoichiometric accuracy in multi-step synthesis.[1] The electron-donating methoxy group at the para position significantly influences the electrophilicity of the

Table 1: Physicochemical Profile[1]

| Parameter | Value / Description |

| IUPAC Name | 1-Methoxy-4-[(E)-2-nitroethenyl]benzene |

| Common Name | 4-Methoxy- |

| CAS Number | 3179-10-0 (General), 5576-97-6 (trans-isomer) |

| Molecular Weight | 179.17 g/mol |

| Exact Mass | 179.0582 Da |

| Molecular Formula | |

| Appearance | Yellow crystalline needles |

| Melting Point | 86–88 °C (Lit.)[1][2][3] |

| Solubility | Soluble in chloroform, DCM, warm ethanol; insoluble in water.[1] |

| Reactivity Class | Electron-deficient alkene (Michael Acceptor) |

Synthesis: The Henry Reaction Protocol

The synthesis of 4-MNS is a classic application of the Henry Reaction (Nitroaldol Condensation).[1] While various catalysts exist (NaOH, ionic liquids), the Ammonium Acetate method is preferred for its reliability, buffering capacity, and suppression of side-product polymerization.[1]

Validated Experimental Protocol

Objective: Synthesize 10g of 4-Methoxy-

Reagents:

-

4-Methoxybenzaldehyde (Anisaldehyde): 13.6 g (100 mmol)[1]

-

Nitromethane: 9.2 g (150 mmol) [Excess drives equilibrium][1]

-

Ammonium Acetate: 3.8 g (50 mmol)[1]

-

Acetic Acid (Glacial): 50 mL (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-methoxybenzaldehyde in glacial acetic acid. Add nitromethane followed by ammonium acetate.[1][4][5]

-

Causality: Acetic acid acts as a solvent and, with ammonium acetate, forms a buffer system that catalyzes the dehydration step while preventing the formation of dinitro compounds.[1]

-

-

Reflux: Heat the mixture to gentle reflux (~100–105 °C) for 2–4 hours.

-

Visual Cue: The solution will darken to a deep yellow/orange, indicating the formation of the conjugated nitroalkene system.[1]

-

-

Quench: Allow the mixture to cool to room temperature. Pour the reaction mass into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: Filter the crude yellow solid via vacuum filtration. Wash with cold water (3 x 50 mL) to remove residual acid and catalyst.[1]

-

Purification: Recrystallize from hot ethanol (95%).

Synthesis Workflow Visualization

Figure 1: Process flow for the synthesis of 4-Methoxy-

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction proceeds via a nitroaldol intermediate followed by dehydration.[1] The para-methoxy group stabilizes the intermediate but can slightly reduce the electrophilicity of the aldehyde carbonyl, requiring thermal energy (reflux) to drive the reaction to completion.[1]

Figure 2: Mechanistic pathway of the Henry Reaction showing the critical dehydration step.[1]

Characterization & Quality Control

To validate the molecular weight and identity of the synthesized product, the following spectral data must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

3.87 (s, 3H, -OCH

- 6.96 (d, J = 8.8 Hz, 2H, Ar-H): Ortho to methoxy.[1]

- 7.52 (d, J = 8.8 Hz, 2H, Ar-H): Meta to methoxy.[1]

-

7.55 (d, J = 13.6 Hz, 1H, =CH-NO

-

7.98 (d, J = 13.6 Hz, 1H, Ar-CH=): Vinyl proton

-

Note: The large coupling constant (J

13.6 Hz) confirms the (E)-trans geometry.[1]

-

3.87 (s, 3H, -OCH

Infrared Spectroscopy (IR)

-

1510 cm

& 1340 cm -

1605 cm

: C=C alkene stretch (conjugated).[1] -

1250 cm

: C-O-C ether stretch.[1]

Mass Spectrometry (MS)

Applications in Drug Discovery

Precursor to Phenethylamines

4-MNS is the direct precursor to 4-Methoxy-phenethylamine (4-MPEA) and related alkaloids.[1] Reduction is typically achieved using Lithium Aluminum Hydride (LiAlH

-

Relevance: These amines are scaffolds for neurotransmitter analogs and psychotropic compounds.[1]

Covalent Inhibitor Design (Michael Acceptor)

In modern medicinal chemistry, the

-

Mechanism: The nucleophilic thiol (-SH) of cysteine attacks the

-carbon of 4-MNS.[1] The nitro group stabilizes the resulting negative charge.[1] -

Selectivity: The para-methoxy group reduces the reactivity slightly compared to unsubstituted nitrostyrene, potentially reducing off-target toxicity (tuning the "warhead" reactivity).[1]

Figure 3: Logic of using 4-MNS as a covalent cysteine-targeting warhead.[1]

Safety & Handling

-

Hazards: 4-Methoxy-

-nitrostyrene is a Skin and Eye Irritant (Warning) .[1] It acts as a lachrymator in high concentrations.[1] -

Storage: Store in a cool, dry place. Light sensitive (degrades to polymers or aldehydes over time).[1]

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially during the heating phase where vapors may be generated.[1]

References

-

National Institute of Standards and Technology (NIST). 4-Methoxy-beta-nitrostyrene Gas Phase Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

-

PubChem. 4-Methoxy-beta-nitrostyrene Compound Summary (CID 229843).[1][7] National Library of Medicine.[1] [Link][1]

-

Organic Syntheses. Nitrostyrene Synthesis Protocol. Org.[1] Synth. 1929, 9, 66. (Adapted for methoxy-derivative).[1] [Link]

Sources

- 1. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Methoxy-b-nitrostyrene 99 5576-97-6 [sigmaaldrich.com]

- 3. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]

- 7. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Methoxy-beta-nitrostyrene

Spectroscopic Characterization of trans-4-Methoxy- -nitrostyrene: A Technical Guide

Executive Summary & Physicochemical Profile[1][2][3]

4-Methoxy-

For researchers and drug development professionals, accurate identification of this compound relies on distinguishing the thermodynamically stable trans (

Physicochemical Properties Table[1][3][4][5][6]

| Property | Value | Observation/Notes |

| Molecular Formula | MW: 179.17 g/mol | |

| Appearance | Yellow needles | Crystalline solid |

| Melting Point | 86 – 88 °C | Sharp transition indicates high purity |

| Solubility | Soluble | |

| Solubility | Insoluble/Poor | Water, cold Hexanes |

| Geometry | trans ( | Confirmed by |

Synthesis & Sample Preparation (The Context)

To understand the spectroscopic data, one must understand the sample's origin.[1] The standard preparation involves the Henry Reaction (nitroaldol condensation) between 4-methoxybenzaldehyde and nitromethane.[1]

Synthesis Protocol (Henry Condensation)

Note: This protocol is provided for context to identify potential impurities (e.g., unreacted aldehyde).

-

Reagents: 4-Methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (catalytic).[1]

-

Conditions: Reflux in glacial acetic acid or methanol for 2–4 hours.

-

Isolation: Upon cooling, the highly crystalline product precipitates.[1]

-

Purification: Recrystallization from hot ethanol or methanol is critical to remove the reddish impurities often associated with nitrostyrene polymerization.[1]

Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified analyte, highlighting where impurities are removed.[1]

Figure 1: Critical path for the synthesis and isolation of high-purity 4-methoxy-

Nuclear Magnetic Resonance (NMR) Analysis[1][4][7]

NMR is the definitive method for establishing the stereochemistry of the alkene.[1] The coupling constant (

H NMR Data (400 MHz, )

The spectrum is characterized by a para-substituted aromatic system (AA'BB') and a distinct pair of vinylic doublets.[1]

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Vinylic | 7.98 | Doublet | 1H | 13.6 Hz | |

| Vinylic | 7.55 | Doublet | 1H | 13.6 Hz | |

| Aromatic | 7.50 | Doublet | 2H | 8.8 Hz | Ar-H (meta to OMe) |

| Aromatic | 6.97 | Doublet | 2H | 8.8 Hz | Ar-H (ortho to OMe) |

| Methoxy | 3.87 | Singlet | 3H | - |

Technical Insight (Stereochemistry):

The coupling constant of 13.6 Hz between the vinylic protons at 7.98 and 7.55 ppm confirms the

C NMR Data (100 MHz, )

| Shift ( | Assignment | Carbon Type |

| 162.5 | C-4 (Ar) | Quaternary (C-O) |

| 139.1 | CH (Conjugated) | |

| 135.2 | CH (Nitro-bearing) | |

| 131.2 | C-2,6 (Ar) | CH |

| 122.5 | C-1 (Ar) | Quaternary |

| 114.8 | C-3,5 (Ar) | CH |

| 55.6 | Methoxy |

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy provides rapid confirmation of the functional groups, particularly the nitro group and the conjugated system.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 1600 – 1630 | Medium | C=C Stretch | Conjugated alkene. |

| 1510 – 1520 | Strong | Primary confirmation of nitro group.[1] | |

| 1330 – 1340 | Strong | Secondary confirmation of nitro group.[1] | |

| 1255 | Strong | C-O-C Stretch | Aryl alkyl ether (Methoxy).[1] |

| 970 – 980 | Medium | =C-H Bending | Out-of-plane bend specific to trans-alkenes.[1] |

Mass Spectrometry (EI-MS)[1]

Electron Ionization (70 eV) yields a distinct fragmentation pattern useful for structural verification.[1]

-

Molecular Ion (

): m/z 179 (Significant intensity, indicating stability of the conjugated system).[1] -

Base Peak: Often m/z 132 or 133.[1]

Fragmentation Pathway Logic

The molecule typically fragments via the loss of the nitro group or elements thereof.[1]

- (179): Parent ion.

-

Fragment (132/133): Loss of

(46 amu) or -

Fragment (89): Further fragmentation of the aromatic ring system.

Figure 2: Simplified fragmentation pathway observed in Electron Ionization Mass Spectrometry.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Methoxy-beta-nitrostyrene. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

PubChem. (2023).[1] 4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine.[1] [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Synthesis and NMR data of nitrostyrenes. RSC Advances. [Link]

Advanced Spectroscopic Characterization: 4-Methoxy-beta-nitrostyrene

Executive Summary

This technical guide provides a rigorous analysis of the Fourier Transform Infrared (FT-IR) spectrum of 4-Methoxy-beta-nitrostyrene (CAS: 5576-97-6).[1] Designed for pharmaceutical researchers and forensic scientists, this document moves beyond simple peak listing to explore the vibrational mechanics of the "push-pull" conjugated system.[1] We establish a self-validating protocol for identifying this compound, distinguishing it from its precursors (4-methoxybenzaldehyde and nitromethane), and assessing its isomeric purity.[1]

Chemical Context & Synthesis

To interpret the spectrum accurately, one must understand the sample's history. 4-Methoxy-beta-nitrostyrene is typically synthesized via the Henry Reaction (nitroaldol condensation).[1]

-

Precursors: 4-Methoxybenzaldehyde + Nitromethane.[1]

-

Catalyst: Ammonium acetate (commonly).

-

Mechanism: Dehydration of the intermediate nitroaldol yields the conjugated nitroalkene.

Spectroscopic Implication: The final spectrum must show the complete disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) and the appearance of the nitro group stretches. The molecule adopts a trans (E) configuration, which is thermodynamically favored and spectrally distinct.

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to spectral validation, highlighting key purification steps to ensure spectral fidelity.

Caption: Figure 1. Synthesis and characterization workflow ensuring removal of aldehyde impurities prior to IR analysis.

Sample Preparation Protocols

The physical state of 4-Methoxy-beta-nitrostyrene is a yellow crystalline solid (MP: 86-88 °C).[1] Proper sample preparation is critical to avoid peak saturation or shifting.

Method A: KBr Pellet (Gold Standard for Resolution)

-

Why: Potassium Bromide (KBr) is transparent in the IR region and allows for high-resolution transmission spectra, essential for resolving the complex "fingerprint" region of aromatic nitro compounds.

-

Protocol:

-

Mix 1-2 mg of dry 4-Methoxy-beta-nitrostyrene with ~100 mg of spectroscopic grade KBr.[1]

-

Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to minimize scattering).

-

Press at 10 tons for 2 minutes to form a transparent disc.

-

Validation: The baseline at 4000 cm⁻¹ should be near 100% transmittance. A sloping baseline indicates poor grinding (Christiansen effect).

-

Method B: ATR (Attenuated Total Reflectance)

-

Why: Rapid screening without pellet pressing.

-

Protocol: Place the neat crystal on a Diamond or ZnSe crystal plate. Apply high pressure to ensure contact.

-

Correction: Note that ATR peak intensities may vary slightly from transmission data due to depth of penetration dependence on wavelength.

Spectral Analysis: The Core Zones

The spectrum of 4-Methoxy-beta-nitrostyrene is dominated by the interaction between the electron-donating methoxy group and the electron-withdrawing nitro group, mediated by the conjugated styrene system.[1]

Zone 1: High Frequency (3100 – 2800 cm⁻¹)

-

Aromatic C-H Stretch: Weak bands > 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).

-

Alkenyl C-H Stretch: A distinct weak shoulder ~3050 cm⁻¹ associated with the vinyl protons.

-

Methoxy C-H Stretch: Distinct bands at 2840 cm⁻¹ and 2940 cm⁻¹ (symmetric and asymmetric methyl stretching). The presence of these peaks confirms the methoxy group integrity.

Zone 2: The "Push-Pull" Region (1700 – 1450 cm⁻¹)

This is the most diagnostic region.[1] The conjugation shifts typical group frequencies.

-

C=C Alkene Stretch (~1635 cm⁻¹): The vinyl double bond appears here. It is often very intense due to the high polarization caused by the nitro group.

-

Aromatic Ring Breathing (~1600 & 1580 cm⁻¹): Sharp, characteristic skeletal vibrations of the benzene ring.

-

Nitro Asymmetric Stretch (~1510–1520 cm⁻¹): This is a defining feature. While non-conjugated nitro groups appear near 1550 cm⁻¹, the conjugation with the styrene system lowers the bond order of the N=O bond, shifting it to a lower wavenumber (~1515 cm⁻¹).

Zone 3: The Fingerprint & C-O (1450 – 1000 cm⁻¹)

-

Nitro Symmetric Stretch (~1340 cm⁻¹): The partner to the asymmetric stretch. The gap between the asymmetric and symmetric stretches relates to the degree of conjugation.

-

Ar-O-C (Ether) Asymmetric Stretch (~1255 cm⁻¹): A very strong band characteristic of aryl alkyl ethers (anisole derivatives).

-

Ar-O-C Symmetric Stretch (~1025 cm⁻¹): A sharp, medium-intensity band.[1]

Zone 4: Isomeric Confirmation (< 1000 cm⁻¹)

-

Trans-Alkene OOP Bending (~965 cm⁻¹): This is the critical purity check .[1] Trans-disubstituted alkenes exhibit a strong out-of-plane (OOP) C-H bending vibration at 960–970 cm⁻¹.[1]

-

Note: The absence of a band at ~700 cm⁻¹ (cis-alkene) confirms the thermodynamic trans product.[1]

-

Consolidated Data Table

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Note |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak | Characteristic of benzene ring hydrogens.[1] |

| -CH₃ (Methoxy) | Stretch (Sym/Asym) | 2840, 2960 | Weak/Med | Confirms methoxy group presence.[1] |

| C=C (Alkene) | Stretch | 1625 - 1635 | Strong | Conjugated with NO₂ and Aryl ring.[1] |

| C=C (Aromatic) | Skeletal | 1600, 1580 | Medium | Ring breathing modes.[1] |

| -NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1520 | Very Strong | Shifted lower due to conjugation (resonance).[1] |

| -NO₂ (Nitro) | Symmetric Stretch | 1330 - 1350 | Strong | Paired with 1515 peak for ID.[1] |

| C-O-C (Ether) | Asymmetric Stretch | 1255 | Strong | Aryl-Alkyl ether characteristic.[1] |

| C-O-C (Ether) | Symmetric Stretch | 1025 | Medium | |

| =C-H (Trans) | OOP Bending | 960 - 970 | Strong | Definitive proof of trans geometry. |

Logic Tree for Spectral Validation

Use this logic flow to interpret the spectrum and rule out common synthesis failures.

Caption: Figure 2. Decision logic for validating the identity and purity of 4-Methoxy-beta-nitrostyrene based on IR spectral features.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 697963, trans-4-Methoxy-beta-nitrostyrene. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 4-Methoxy-beta-nitrostyrene IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Methoxy-beta-nitrostyrene

Executive Summary

4-Methoxy-beta-nitrostyrene (CAS: 3179-10-0), also known as trans-4-methoxy-β-nitrostyrene, is a critical intermediate in the synthesis of the methoxylated phenethylamine class of compounds.[1][2] In forensic and pharmaceutical contexts, it serves as the direct precursor to para-methoxyamphetamine (PMA) , a controlled substance with high toxicity.

This guide provides a definitive technical framework for the detection and characterization of 4-methoxy-beta-nitrostyrene using Mass Spectrometry (MS). It focuses on Electron Ionization (EI) patterns typical of Gas Chromatography (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography (LC-MS), offering self-validating protocols for researchers and forensic analysts.

Part 1: Chemical Identity & Physicochemical Basis

Before MS analysis, the analyst must understand the molecule's stability and ionization potential. Unlike its amine derivatives, the nitrostyrene moiety is thermally stable enough for direct GC analysis without derivatization, yet it possesses unique fragmentation liabilities due to the nitro-alkene conjugation.

| Property | Value | Notes |

| Formula | Nitrogen Rule applies (odd mass = odd nitrogens). | |

| Molecular Weight | 179.17 g/mol | Monoisotopic Mass: 179.058 |

| Structure | Aromatic ring with a methoxy group ( | Conjugation extends from the methoxy oxygen to the nitro group. |

| Key Lability | Nitro-Nitrite Rearrangement | Under EI, the nitro group often rearranges, leading to distinctive oxygen losses. |

Part 2: GC-MS Analysis (Electron Ionization)

GC-MS is the "Gold Standard" for identifying this compound due to the rich structural information provided by 70 eV Electron Ionization.

The Mass Spectrum Profile

The EI spectrum of 4-methoxy-beta-nitrostyrene is characterized by a distinct molecular ion and a fragmentation pattern dominated by the instability of the nitro group.

Diagnostic Ion Table

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 179 | High (50-80%) | Molecular Ion. Stable due to extensive conjugation. | |

| 149 | Moderate | Loss of formaldehyde from the methoxy group (Quinoid formation). | |

| 133 | High | Direct cleavage of the C-N bond. | |

| 132 | Base Peak (100%) | McLafferty-like rearrangement involving the | |

| 117 | Moderate | $[148 - OMe]^+ $ | Further degradation of the aromatic core. |

| 77 | Low | Phenyl cation (typical aromatic signature). |

Fragmentation Logic & Causality

The transition from m/z 179 to 132 is the most critical diagnostic feature. It distinguishes this compound from potential isomers that lack the specific

Mechanism:

-

Ionization: The electron beam ejects an electron from the

-system. -

Rearrangement: The oxygen of the nitro group abstracts the vinylic hydrogen (or ortho-ring hydrogen in some conformers), leading to the neutral loss of

(47 Da). -

Result: A highly stabilized radical cation at m/z 132, often forming a substituted alkyne or allene structure.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary decay channels validated for beta-nitrostyrenes.

Caption: EI-MS Fragmentation pathway of 4-Methoxy-beta-nitrostyrene showing the dominant loss of HNO2.

Part 3: LC-MS/MS Considerations

While GC-MS is preferred for library matching, LC-MS (Triple Quadrupole or Q-TOF) is superior for trace analysis in biological matrices (blood/urine) where thermal degradation must be avoided.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Precursor Ion:

-

Adducts: Sodium adducts

are common if mobile phase buffers are not optimized.

MRM Transitions (Multiple Reaction Monitoring): For quantitative methods, use the following transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Loss of Methoxy/Formaldehyde).

Part 4: Experimental Protocols

Sample Preparation (Standard Solution)

Objective: Create a stable, artifact-free solution for injection.

-

Weighing: Accurately weigh 10 mg of 4-Methoxy-beta-nitrostyrene reference standard.

-

Dissolution: Dissolve in 10 mL of HPLC-grade Methanol or Ethyl Acetate (Concentration: 1 mg/mL).

-

Note: Avoid chlorinated solvents (like chloroform) for long-term storage as they can induce photolytic degradation of nitrostyrenes.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Working Standard: Dilute 1:100 to achieve 10 µg/mL for GC-MS full scan analysis.

GC-MS Instrument Parameters

This protocol is designed for an Agilent 7890/5977 or equivalent single quadrupole system.

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal pyrolysis of the nitro group. |

| Injection Mode | Split (10:1) | Prevents column overload and improves peak shape. |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates nitrostyrenes from amine impurities. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Oven Program | 80°C (1 min) | Rapid ramp preserves peak symmetry for semi-volatiles. |

| Transfer Line | 280°C | Prevents condensation before the source. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Range | m/z 40 - 450 | Captures low mass fragments (NO+) and potential high mass contaminants. |

Analytical Workflow Diagram

Caption: Step-by-step workflow from solid sample to confirmed MS identification.

Part 5: Data Interpretation & Quality Control

Artifacts and False Positives

-

Thermal Degradation: If the inlet temperature exceeds 280°C, the ratio of m/z 132 to m/z 179 may increase artificially due to thermal elimination of

inside the injector port rather than the ion source. -

Differentiation: Distinguish from 4-methoxyamphetamine (PMA) .

-

PMA MW = 165.

-

PMA Base Peak = m/z 44 (Alpha-cleavage of amine).

-

Result: These are easily resolved by Molecular Weight and the Nitrogen Rule (PMA is odd MW, Nitrostyrene is odd MW). Wait—correction:

-

PMA (

) MW = 165 (Odd). -

Nitrostyrene (

) MW = 179 (Odd).[1] -

Correction: Both have odd MWs. The distinction lies in the fragmentation: PMA has a dominant m/z 44; Nitrostyrene has dominant m/z 132.

-

-

Acceptance Criteria

For a positive identification in a regulated environment (e.g., ISO 17025):

-

Retention Time: Must match reference standard within ±2%.

-

Ion Ratios: The abundance of m/z 132 relative to m/z 179 should be consistent with the reference spectrum (typically 132 is the base peak, 179 is ~60-80%).

-

S/N Ratio: The molecular ion (179) must have a Signal-to-Noise ratio > 3:1.

References

-

NIST Chemistry WebBook. 4-Methoxy-beta-nitrostyrene Mass Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

-

SWGDRUG. Scientific Working Group for the Analysis of Seized Drugs - Mass Spectral Library. (Searchable via various forensic software platforms).[6] Available at: [Link]

-

PubChem. trans-4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]

- 2. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]

- 4. trans-4-Methoxy-b-nitrostyrene 99 5576-97-6 [sigmaaldrich.com]

- 5. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 6. agilent.com [agilent.com]

Physical properties of trans-4-Methoxy-beta-nitrostyrene

Technical Whitepaper: Physical Characterization and Handling of trans-4-Methoxy-beta-nitrostyrene

Part 1: Executive Summary & Molecular Identification

trans-4-Methoxy-beta-nitrostyrene (CAS: 5576-97-6) is a conjugated nitroalkene derivative primarily utilized as a versatile intermediate in organic synthesis.[1] It serves as a Michael acceptor in the formation of complex heterocycles, a precursor in the reduction synthesis of phenethylamines, and a guest molecule in polymer co-crystal engineering.

This guide provides a rigorous examination of its physical properties, spectral characteristics, and purification protocols, designed to support researchers in achieving high-purity isolation and accurate analytical validation.

Molecular Identity

| Parameter | Details |

| IUPAC Name | 1-Methoxy-4-[(E)-2-nitroethenyl]benzene |

| Common Synonyms | 4-Methoxy-β-nitrostyrene; p-Methoxy-β-nitrostyrene; 4-Nitrovinylansiole |

| CAS Number | 5576-97-6 (trans-isomer specific); 3179-10-0 (general) |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| SMILES | COC1=CC=C(C=C1)/C=C/[O-] |

| Stereochemistry | Trans (E) isomer is the thermodynamically stable form produced via condensation.[1][2][3][4] |

Part 2: Thermodynamic & Physical Constants

The following data represents the standard values for high-purity (>99%) crystalline samples. Deviations from these ranges often indicate the presence of unreacted aldehyde or solvent occlusion.

| Property | Value / Range | Notes |

| Physical State | Solid Crystalline | Typically forms long, yellow needles (from ethanol) or plates (from benzene).[1] |

| Melting Point | 86 – 88 °C | Sharp melting point indicates high purity. Broadening (<85°C) suggests aldehyde contamination. |

| Boiling Point | ~317 °C (Predicted) | Decomposition often occurs before boiling at atmospheric pressure. |

| Density | 1.189 ± 0.06 g/cm³ | Predicted value. |

| LogP (Octanol/Water) | 2.20 | Lipophilic; readily crosses organic membranes. |

| Solubility (Water) | Negligible | < 0.1 mg/mL. |

| Solubility (Organic) | High | Soluble in Chloroform (25 mg/mL), Dichloromethane, Ethyl Acetate, Acetone. |

| Solubility (Recrystallization) | Moderate | Soluble in boiling Ethanol/IPA; crystallizes upon cooling. |

Part 3: Spectral Characterization (Validation)

To validate the identity and purity of the compound, the following spectral fingerprints must be confirmed. The coupling constant (J-value) in the 1H NMR is the critical determinant of the trans (E) stereochemistry.

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 3.87 ppm (s, 3H): Methoxy group (-OCH₃).[1][5] Sharp singlet.

-

δ 6.97 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.

-

δ 7.53 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the methoxy group.

-

δ 7.50 ppm (d, J = 13.6 Hz, 1H): Vinylic proton α- to the aromatic ring.[1]

-

δ 7.98 ppm (d, J = 13.6 Hz, 1H): Vinylic proton β- to the aromatic ring (deshielded by the nitro group).[1]

-

Expert Insight: The large coupling constant (J ≈ 13.6 Hz ) definitively confirms the trans (E) geometry. A cis (Z) isomer would exhibit a J-value of ~7-10 Hz.[1]

-

Infrared Spectroscopy (FTIR)

-

1510 cm⁻¹ & 1340 cm⁻¹: Strong Asymmetric and Symmetric NO₂ stretches.[1]

-

1635 cm⁻¹: C=C alkene stretch (conjugated).

-

1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

-

3100 cm⁻¹: Weak C-H stretch (alkene/aromatic).

Part 4: Synthesis & Purification Workflow

The synthesis of trans-4-Methoxy-beta-nitrostyrene typically utilizes the Henry Reaction (nitroaldol condensation).[1][6] The following protocol emphasizes the purification steps required to achieve the physical properties listed above.

Experimental Protocol: Henry Condensation & Recrystallization

-

Reactants: Combine 4-Methoxybenzaldehyde (1.0 eq) and Nitromethane (excess or 1.5 eq) in Ammonium Acetate (catalytic) and Acetic Acid (solvent).

-

Reflux: Heat to mild reflux (approx. 100°C) for 2-4 hours. The solution will darken to a deep yellow/orange.

-

Isolation: Cool the mixture. The product often precipitates spontaneously. If not, dilute with cold water to force precipitation.

-

Crude Filtration: Filter the yellow solid.[5] Wash with cold water to remove excess acid and catalyst.[1]

-

Purification (Critical Step):

-

Dissolve the crude yellow solid in a minimum amount of boiling Ethanol (95%) .

-

Allow the solution to cool slowly to room temperature, then refrigerate (4°C).

-

Result: Long, needle-like yellow crystals will form.[1]

-

Troubleshooting: If an oil forms instead of crystals, the solution is likely too concentrated or contains too much water. Re-heat and add a small amount of additional ethanol.

-

Part 5: Visualization of Workflows

Figure 1: Synthesis and Purification Logic Flow

This diagram illustrates the critical path from raw materials to analytically verified crystal.

Caption: Step-by-step workflow for the synthesis and purification of trans-4-Methoxy-beta-nitrostyrene.

Figure 2: Physical Property & Analysis Relationship

This diagram maps the relationship between physical observations and the required analytical validation methods.

Caption: Correlation between physical observables and analytical validation metrics.

Part 6: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1][2] |

| H315 | Causes skin irritation.[7][8] |

| H319 | Causes serious eye irritation.[7][8] |

| H335 | May cause respiratory irritation.[7][8] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and a N95 dust mask or fume hood are mandatory to prevent irritation from fine crystal dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable at room temperature but should be kept in a sealed container to prevent moisture absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697963, trans-4-Methoxy-beta-nitrostyrene. Retrieved from [Link]

Sources

- 1. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

4-Methoxy-beta-nitrostyrene in the synthesis of pharmaceutical intermediates

Application Note: 4-Methoxy-beta-nitrostyrene as a Versatile Platform for Pharmaceutical Intermediates

Executive Summary

4-Methoxy-beta-nitrostyrene (4-MNS) represents a "privileged scaffold" in organic synthesis, serving as a linchpin intermediate for accessing diverse pharmacophores. Its conjugated nitroalkene system acts as an exceptional Michael acceptor, enabling the rapid construction of carbon-carbon bonds, while its reduction offers a direct gateway to phenethylamines—a structural motif ubiquitous in neurotransmitter analogs and cardiovascular agents.

This guide moves beyond standard textbook descriptions, providing field-validated protocols for the synthesis, reduction, and functionalization of 4-MNS. We emphasize chemoselectivity , safety , and scalability , utilizing modern reagent systems (e.g., NaBH4/CuCl2) that supersede hazardous legacy methods like Lithium Aluminum Hydride (LAH).

Core Synthetic Strategy: The Henry Reaction

The most robust route to 4-MNS is the Henry (Nitroaldol) condensation. While many bases catalyze this reaction, ammonium acetate remains the gold standard for scalability and purity, driving the equilibrium toward the dehydrated nitrostyrene via a thermodynamic sink.

Protocol 1: High-Purity Synthesis of 4-Methoxy-beta-nitrostyrene

-

Objective: Synthesis of 4-MNS on a 50 mmol scale.

-

Reaction Type: Condensation / Dehydration.[1]

-

Key Advantage: One-pot synthesis with in-situ dehydration; avoids high-pressure hydrogenation.

Materials:

-

4-Methoxybenzaldehyde (Anisaldehyde): 6.8 g (50 mmol)

-

Nitromethane: 3.5 g (57 mmol) [1.15 eq]

-

Ammonium Acetate: 1.54 g (20 mmol) [0.4 eq]

-

Acetic Acid (Glacial): 25 mL

-

Solvent for Recrystallization: Methanol or Isopropanol

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with anisaldehyde, nitromethane, and ammonium acetate. Add glacial acetic acid as the solvent.

-

Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by the yellow fluorescent nitrostyrene spot (Rf ~0.7).

-

-

Quench: Cool the reaction mixture to room temperature. Pour the dark yellow solution into 150 mL of ice-cold water with vigorous stirring.

-

Isolation: The product will precipitate as a yellow solid. Filter the crude solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid and catalyst.

-

Purification: Recrystallize from hot methanol (approx. 5 mL per gram of crude). Allow to cool slowly to room temperature, then refrigerate.

-

Result: Collect bright yellow needles. Typical Yield: 85–92%. Melting Point: 86–88°C.[2][3][4]

Divergent Synthesis Pathways

Once synthesized, 4-MNS serves as a branching point. The electron-deficient alkene allows for two primary modes of reactivity: Reduction (to amines) and Conjugate Addition (to functionalized scaffolds).

Visualizing the Workflow

Figure 1: Divergent synthesis workflow starting from 4-methoxybenzaldehyde.

Key Transformation: Chemoselective Reduction

Traditional reduction using LiAlH4 is hazardous and often requires strict anhydrous conditions. The NaBH4/CuCl2 system acts as a safer, bench-stable alternative. The in-situ generation of catalytic Copper(0) species or Copper hydride species facilitates the reduction of the alkene and nitro group without high-pressure hydrogenation equipment.

Protocol 2: NaBH4/CuCl2 Reduction to Phenethylamines

-

Target: 2-(4-methoxyphenyl)ethanamine.

-

Mechanism: Hydride transfer mediated by transition metal catalysis.

-

Safety Note: This reaction generates hydrogen gas. Perform in a fume hood.

Materials:

-

4-Methoxy-beta-nitrostyrene: 1.79 g (10 mmol)

-

Sodium Borohydride (NaBH4): 1.90 g (50 mmol) [Excess required]

-

Copper(II) Chloride Dihydrate (CuCl2·2H2O): 0.17 g (1 mmol) [10 mol%]

-

Ethanol: 50 mL

Procedure:

-

Solvation: Dissolve the nitrostyrene in ethanol in a 250 mL Erlenmeyer flask.

-

Catalyst Addition: Add CuCl2·2H2O. The solution will turn green/blue.

-

Reduction: Add NaBH4 portion-wise over 15 minutes.

-

Observation: The solution will turn black (formation of active Cu species) and effervesce vigorously (H2 evolution).

-

Exotherm: Use an ice bath if the temperature exceeds 40°C, though mild heat drives the reaction.

-

-

Completion: Stir for 45–60 minutes. The black suspension indicates active catalyst.

-

Workup:

-

Quench by carefully adding 10% HCl (aq) until pH ~2 (destroys excess borohydride).

-

Filter off the black copper residues through Celite.

-

Basify the filtrate with NaOH (aq) to pH ~12 to liberate the free amine.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry organic layers over MgSO4 and evaporate.[5][6]

-

Result: A pale yellow oil. Can be converted to the hydrochloride salt for storage by bubbling HCl gas or adding ethereal HCl.

Key Transformation: Asymmetric Michael Addition

For drug discovery, the nitrostyrene double bond is a prime target for creating chiral centers. The addition of dimethyl malonate or ketones yields gamma-nitro carbonyls, which are direct precursors to GABA (gamma-aminobutyric acid) analogs (e.g., Baclofen derivatives).

Protocol 3: Organocatalytic Michael Addition

-

Objective: Creation of a chiral carbon-carbon bond.

-

Catalyst: Thiourea-based organocatalysts (e.g., Takemoto's catalyst) are preferred for high enantioselectivity.

Procedure (General):

-

Mix: Combine 4-MNS (1.0 eq) and the nucleophile (e.g., diethyl malonate, 2.0 eq) in Toluene or DCM.

-

Catalyze: Add the chiral thiourea catalyst (10 mol%).

-

Conditions: Stir at room temperature for 24 hours.

-

Mechanism: The catalyst activates the nitrostyrene via hydrogen bonding to the nitro group (LUMO lowering) while simultaneously activating the nucleophile (HOMO raising).

-

Result: High yields (>90%) of the Michael adduct with high enantiomeric excess (ee >90%), determined by chiral HPLC.

Mechanism Visualization

Figure 2: Mechanistic pathway for organocatalytic asymmetric Michael addition.

Data Summary & Comparison

| Method | Reagents | Reaction Time | Typical Yield | Safety Profile |

| Henry Reaction | NH4OAc / AcOH | 2–4 hrs | 85–92% | High (Standard PPE) |

| Reduction (Catalytic) | NaBH4 / CuCl2 | 1 hr | 75–85% | Moderate (H2 gas evolution) |

| Reduction (Classic) | LiAlH4 / THF | 4–12 hrs | 60–80% | Low (Pyrophoric risk) |

| Michael Addition | Thiourea Cat. | 12–24 hrs | >90% | High (Mild conditions) |

References

-

Synthesis of Nitrostyrenes (Henry Reaction)

-

Title: "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide."[1]

- Source: BenchChem Applic

- Citation Context: General protocol for ammonium acetate mediated condens

-

- NaBH4/CuCl2 Reduction Protocol: Title: "Reduction of nitroalkenes with sodium borohydride/copper(II) chloride." Source:Tetrahedron Letters / BenchChem Protocols. Citation Context: "Facile and efficient one-pot procedure... mild reaction conditions."

-

Asymmetric Michael Addition

-

Safety & Properties

Disclaimer: The protocols described herein are for research and development purposes only. 4-Methoxy-beta-nitrostyrene and its derivatives must be handled in accordance with local legal regulations regarding chemical precursors. Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans-4-Methoxy-b-nitrostyrene 99 5576-97-6 [sigmaaldrich.com]

- 3. 4-METHOXY-BETA-NITROSTYRENE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: 4-Methoxy-beta-nitrostyrene in Forensic & Pharmacological Research

Part 1: Executive Summary & Scientific Context

4-Methoxy-beta-nitrostyrene (4-MeO-NS) is a critical chemical intermediate utilized in the synthesis of phenethylamine derivatives. While structurally simple, it serves as the primary precursor for 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA) —compounds of significant interest in forensic toxicology due to their narrow therapeutic index and association with fatal serotonergic toxicity.

This guide provides a technical evaluation of 4-MeO-NS as a precursor, detailing its synthesis, reduction pathways to amine analogues for the generation of analytical reference standards, and the subsequent pharmacological characterization of these analogues.

Regulatory & Safety Warning

CRITICAL: The downstream products discussed (PMA/PMMA) are Schedule I controlled substances in the United States and highly restricted globally.[1] The protocols described herein are strictly for the generation of analytical reference standards and toxicological research within licensed, DEA/government-approved facilities. 4-Methoxyamphetamine is a potent Monoamine Oxidase Inhibitor (MAOI); accidental exposure can be fatal.[2]

Part 2: Chemical Profile & Synthetic Utility

Precursor Characterization

4-Methoxy-beta-nitrostyrene is synthesized via the Henry-Knoevenagel condensation of 4-methoxybenzaldehyde (anisaldehyde) and nitromethane. It acts as a "chemical gateway," where the nitroalkene moiety allows for versatile reduction strategies to yield primary amines (PMA) or, via reductive amination, secondary amines (PMMA).

| Property | Data |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-2-nitroethene |

| CAS Number | 3179-10-0 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Yellow crystalline needles |

| Melting Point | 86–88 °C |

| Solubility | Soluble in DCM, EtOAc, hot Ethanol; Insoluble in water |

Reduction Strategies (The Precursor Role)

The transformation of the nitrostyrene to the amphetamine analogue involves the reduction of the nitro group and the alkene double bond.[1] In academic literature, three primary methods are cited for generating reference standards:

-

Lithium Aluminum Hydride (LiAlH₄): The classical "brute force" reduction.[1] High yield but requires anhydrous conditions and poses fire hazards.[1]

-

Sodium Borohydride / Copper(II) Chloride (NaBH₄/CuCl₂): A milder, "one-pot" reduction often cited in green chemistry applications for nitrostyrene reduction.

-

Catalytic Hydrogenation (H₂/Pd-C): Cleanest method for industrial scale but requires pressurized reactors.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-beta-nitrostyrene (Precursor Preparation)

Context: This protocol utilizes a standard Knoevenagel condensation suitable for preparing the starting material for metabolic studies.

Reagents:

-

4-Methoxybenzaldehyde (Anisaldehyde): 50 mmol

-

Nitromethane: 60 mmol (1.2 eq)

-

Ammonium Acetate: 20 mmol (0.4 eq)

-

Glacial Acetic Acid: 50 mL

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 4-methoxybenzaldehyde in glacial acetic acid. Add nitromethane followed by ammonium acetate.[1]

-

Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor progress via TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a fluorescent yellow product spot.

-

Crystallization: Allow the reaction mixture to cool to room temperature. The product often crystallizes spontaneously.[1] If not, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Filtration: Collect the yellow precipitate by vacuum filtration.

-

Purification: Recrystallize from hot ethanol (approx. 5 mL/g).

-

Validation: Dry under vacuum. Verify identity via melting point (86-88°C) and GC-MS.

Protocol B: Reduction to 4-Methoxyamphetamine (Analytical Standard Generation)

Context: Adapted from D'Andrea & Kristensen (ChemRxiv) and Green Chemistry literature for small-scale standard synthesis.

Reagents:

-

4-Methoxy-beta-nitrostyrene: 5 mmol

-

Sodium Borohydride (NaBH₄): 25 mmol

-

Copper(II) Chloride dihydrate (CuCl₂·2H₂O): 1 mmol

-

Ethanol (EtOH): 30 mL

-

Hydrochloric Acid (HCl): 10% aqueous solution

Methodology:

-

Catalyst Formation: In a flask, dissolve CuCl₂·2H₂O in Ethanol.[1] The solution will be green.[1]

-

Hydride Addition: Slowly add NaBH₄ to the copper solution at 0°C. Caution: Hydrogen gas evolution.[1] The mixture will turn black (formation of active Cu nanoparticles).[1]

-

Substrate Addition: Add 4-Methoxy-beta-nitrostyrene (dissolved in minimal EtOH) dropwise to the black suspension.

-

Reduction: Allow to warm to room temperature and stir for 1 hour.

-

Quench: Carefully acidify with 10% HCl to pH < 2 to decompose excess borohydride and solubilize the amine salt.

-

Workup: Extract non-basic impurities with Dichloromethane (DCM) (discard organic layer).[1] Basify the aqueous layer with NaOH (pH > 12) and extract the free base amine into DCM (3x).[1]

-

Salt Formation: Dry the combined DCM layers (MgSO₄), filter, and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate 4-Methoxyamphetamine Hydrochloride.

Protocol C: Metabolic Stability Assay (Microsomal Incubation)

Context: To determine the in vitro half-life and metabolite profile (e.g., O-demethylation to 4-Hydroxyamphetamine).

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

-

Test Compound: 4-Methoxyamphetamine HCl (from Protocol B)

-

Phosphate Buffer (100 mM, pH 7.4)

Methodology:

-

Pre-Incubation: Mix 490 µL of Phosphate Buffer and 5 µL of HLM in a microcentrifuge tube. Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

-

Sampling: At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS to monitor the depletion of the parent compound.

Part 4: Visualization & Pathways

Diagram 1: Synthetic & Metabolic Pathway

This diagram illustrates the conversion of the precursor to the active drug and its subsequent toxicological activation (O-demethylation).[1]

Caption: Synthetic route from anisaldehyde to PMA and subsequent metabolic bioactivation.[3][4]

Diagram 2: Toxicological Mechanism of Action

PMA is distinct from MDMA due to its potent MAO inhibition, leading to "Serotonin Syndrome."[1]

Caption: Dual mechanism of PMA toxicity: Simultaneous serotonin release and inhibition of metabolic breakdown.

Part 5: References

-

Milhazes, N., et al. (2004).[1] "Identification of synthetic precursors of amphetamine-like drugs using Raman spectroscopy and ab initio calculations: β-Methyl-β-nitrostyrene derivatives." The Analyst, 129(11), 1106-1112. Link

-

D'Andrea, L., & Kristensen, J. L. (2020). "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv. Link

-

Ren, Y., et al. (2021).[1][5] "Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons." Green Chemistry, 23, 4780-4789. Link

-

Kraner, J. C., et al. (2001).[1] "Fatalities caused by the MDMA-related drug paramethoxyamphetamine (PMA)."[2][6][7][8] Journal of Analytical Toxicology, 25(7), 645-648.[7] Link

-

Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[1][7] Current Drug Metabolism, 6(3), 259-274.[7] Link

Sources

- 1. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 2. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 3. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 5. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

Advanced Application Note: 4-Methoxy-beta-nitrostyrene in Optoelectronics and Functional Polymers

Topic: Application of 4-Methoxy-beta-nitrostyrene in Materials Science Content Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers

Executive Summary

4-Methoxy-beta-nitrostyrene (4-MNS) is a prominent "push-pull" conjugated system characterized by a strong electron-donating methoxy group and an electron-withdrawing nitro group separated by a vinylic

This guide outlines the application of 4-MNS in Non-Linear Optical (NLO) composites , anionic polymerization , and surface functionalization . It provides validated protocols for synthesizing high-purity monomers and engineering functional materials.

Material Profile & Electronic Structure

The utility of 4-MNS in materials science is governed by its electronic asymmetry.

| Property | Value / Description | Relevance |

| Molecular Formula | -- | |

| Electronic Class | Donor- | Critical for Second Harmonic Generation (SHG). |

| Dipole Moment | High (~6-7 D) | Facilitates orientation in electric fields (poling). |

| Reactivity | Michael Acceptor | Enables thiol-ene "click" chemistry for surface grafting. |

| Crystal Habit | Centrosymmetric (Bulk) | Bulk crystals are often SHG-inactive; requires host-guest engineering. |

Core Applications

Optoelectronics: Guest-Host NLO Composites

Bulk 4-MNS crystallizes in a centrosymmetric space group, cancelling macroscopic second-order NLO effects. To bypass this, 4-MNS is engineered as a guest molecule within polymer matrices, such as syndiotactic polystyrene (sPS).

-

Mechanism: The sPS forms a clathrate crystalline phase (the

-form) where 4-MNS molecules are intercalated into the helical cavities. This enforces a non-centrosymmetric alignment, activating Second Harmonic Generation (SHG).[1] -

Application: Fabrication of frequency-doubling films for laser optics and electro-optic modulators.

Functional Macromolecules: Anionic Polymerization

Unlike radical polymerization, which can be uncontrolled, anionic polymerization of 4-MNS yields polymers with narrow molecular weight distributions (low polydispersity index, PDI).

-

Living Polymerization: The nitro group stabilizes the propagating carbanion, allowing for the synthesis of block copolymers.

-

Solubility: Poly(4-MNS) is insoluble in alcohols but soluble in polar aprotic solvents (DMF, DMSO), making it useful for chemically resistant coatings.

Surface Engineering: Thiol-Michael Addition

The

-

Workflow: Thiolated Surface + 4-MNS

Surface-S-CH(PhOMe)-CH2-NO2 -

Utility: This reaction proceeds rapidly under mild conditions, serving as a "click-like" ligation tool for sensor development.

Experimental Protocols

Protocol A: Synthesis of Optical-Grade 4-Methoxy-beta-nitrostyrene

Objective: Synthesize 4-MNS with >99% purity suitable for polymerization and NLO applications.

Reagents:

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

Nitromethane (excess)

-

Ammonium Acetate (Catalyst)

-

Glacial Acetic Acid (Solvent)

-

Isopropanol (Recrystallization)

Workflow:

-

Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium acetate (0.4 eq) in nitromethane (5.0 eq) and acetic acid (5 vol).

-

Reflux: Heat the mixture to gentle reflux (

) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until aldehyde is consumed. -

Quench: Cool the bright yellow solution to room temperature. Pour into ice-cold water.

-

Precipitation: The crude nitrostyrene will precipitate as a yellow solid. Filter and wash thoroughly with water to remove acid/catalyst.

-

Purification (Critical): Recrystallize twice from boiling isopropanol.

-

Note: Slow cooling is essential to minimize solvent inclusion.

-

-

Drying: Vacuum dry at

over

Validation:

-

Melting Point:

(Sharp range indicates purity). -

H-NMR: Distinct doublets for vinylic protons at

7.5–8.0 ppm with large coupling constants (

Protocol B: Anionic Polymerization of 4-MNS

Objective: Controlled synthesis of Poly(4-methoxy-beta-nitrostyrene).

Reagents:

-

Monomer: Purified 4-MNS (dried under vacuum).

-

Initiator: Sodium Methoxide (NaOMe) or Potassium tert-butoxide.

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a polymerization ampoule under argon flow.

-

Dissolution: Dissolve 4-MNS in anhydrous THF (

M). Cool to-

Rationale: Low temperature suppresses side reactions (chain transfer) and favors living propagation.

-

-

Initiation: Inject initiator solution via syringe. The solution will instantly turn deep red/orange, indicating the formation of the nitronate anion.

-

Propagation: Stir at

for 4 hours, then slowly warm to -

Termination: Quench with acidified methanol (HCl/MeOH).

-

Isolation: Precipitate the polymer into a large excess of methanol. Filter and wash with ethanol.

Visualized Workflows

Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical path for obtaining materials-grade monomer, emphasizing the purification loop required for NLO applications.

Figure 1: Critical path for synthesizing and purifying 4-MNS. The recrystallization loop is mandatory for NLO and polymerization applications to remove trace aldehyde impurities.

Diagram 2: Surface Functionalization Mechanism

This diagram details the Michael Addition pathway for grafting 4-MNS onto thiol-modified sensors.

Figure 2: Mechanism of covalent surface modification via Thiol-Michael addition. The nitro group activates the beta-carbon for nucleophilic attack by surface thiols.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Polymer Yield | Impure Monomer | Aldehyde impurities terminate anionic chains. Action: Recrystallize monomer until MP is sharp. |

| Broad MP Range (<85°C) | Solvent Inclusion | 4-MNS traps solvent easily. Action: Dry under high vacuum (0.1 mbar) for >24h. |

| No SHG Signal | Centrosymmetric Bulk | Bulk crystals are inactive. Action: Must process as a guest in a polymer host (e.g., sPS) or use electric-field poling. |

| Dark Red Polymer Solution | Active Carbanions | This is normal. The color should fade only upon quenching with acid/methanol. |

References

-

Daniel, C., et al. (2009). "Polymer co-crystalline films for photonics." Journal of the European Optical Society: Rapid Publications. Link

-

Takaya, K., et al. (1971).[2] "Anionic polymerization of p-methoxystyrene in tetrahydrofuran." Transactions of the Faraday Society. Link

-

Sigma-Aldrich. "trans-4-Methoxy-beta-nitrostyrene Product Sheet & Safety Data." Link

-

Organic Syntheses. "Nitrostyrene Synthesis Protocol (General Method)." Org.[3][4] Synth. 1929, 9, 66. Link

-

Nobuoka, K., et al. (2014). "Proline Based Chiral Ionic Liquids for Enantioselective Michael Reaction." Organic Chemistry International. Link

Sources

- 1. Symmetry breaking induced second harmonic generation from 4-methoxy-2-nitroaniline: PMMA electro-spun fibers [opg.optica.org]

- 2. Anionic polymerization of p-methoxystyrene in tetrahydrofuran - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Hub: Nitrostyrene Stability & Handling

From: Dr. Aris Thorne, Senior Application Scientist

Subject: Prevention of Polymerization in

Core Directive: The Mechanism of Instability

To prevent polymerization, you must first understand why it happens.

This polarization renders the

-

Residual Base: Even trace amounts of unneutralized amine or hydroxide catalysts.

-

Nucleophilic Impurities: Water or alcohols acting on the activated double bond.

-

Thermal Stress: Heat promotes the formation of "red tar" (amorphous oligomers).

The Golden Rule: The stability of nitrostyrenes is directly proportional to the removal of basic impurities and the control of temperature .

Troubleshooting Guide (Q&A Format)

Phase 1: Synthesis & Reaction Control

Q: My Henry Reaction mixture turned into a dark red/black tar instead of yellow crystals. What happened? A: You likely experienced "runaway anionic oligomerization." This occurs when the base catalyst is too strong or the temperature is too high.

-

Diagnosis: If you used NaOH or KOH, the hydroxide ion is a strong enough nucleophile to attack the product and initiate polymerization.

-

Corrective Action: Switch to the Ammonium Acetate/Glacial Acetic Acid method. The acetic acid buffers the reaction, preventing the pH from rising high enough to trigger rapid polymerization.

-

Recovery: If tar has formed, the batch is usually lost. Attempting to distill tar will result in decomposition.

Q: I am using the Ammonium Acetate method, but my yield is still low and oily. Why? A: This is often due to incomplete dehydration . The intermediate nitro-alcohol has not fully eliminated water to form the alkene.

-

Fix: Ensure you are refluxing gently. The dehydration step is endothermic. If the oil persists upon cooling, scratching the side of the flask with a glass rod or adding a "seed crystal" of pure nitrostyrene can induce crystallization.

Phase 2: Purification & Isolation

Q: Can I purify my nitrostyrene via vacuum distillation? A: Strongly Disadvised. Distillation requires heat. Even under high vacuum, the localized heating in the still pot can trigger rapid, exothermic polymerization, leading to a potentially dangerous pressure spike or a flask full of insoluble polymer.

-

Protocol: Always use recrystallization .

-

Solvent System: Boiling Ethanol (EtOH) or Methanol (MeOH) are standard. For highly lipophilic derivatives, a mixture of Isopropanol (IPA) and Hexane works well.

Q: My crystals are turning orange/brown during filtration. Is this normal? A: No. This indicates residual base is trapped in the crystal lattice.

-

Immediate Step: Wash the filter cake with dilute aqueous acetic acid (

) followed by cold water. This neutralizes surface alkalinity.

Phase 3: Storage & Shelf Life

Q: How do I store

-

Temperature: Store at

(Refrigerator). -

Atmosphere: Argon or Nitrogen flush is ideal but not strictly necessary if the container is sealed tight.

-

Light: Amber glass is mandatory. UV light can induce radical dimerization (photodimerization) in the solid state.

-

Chemical Environment: Ensure the product is acid-free and base-free .

Standard Operating Procedures (SOPs)

SOP-A: The "Safe" Synthesis (Ammonium Acetate Method)

Use this protocol to minimize polymerization risk during formation.

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Reagents:

-

Reaction:

-

Heat to gentle reflux (

bath temp). -

Monitor: Run for 1–2 hours. Do not over-cook.

-

Visual Check: Color will deepen to yellow/orange.

-

-

Quench (Critical Step):

-

Isolation: Filter the solid. Wash with water until the filtrate is neutral pH.

SOP-B: Rescue Recrystallization

Use this if your product is slightly oily or dark.

-

Dissolve crude solid in the minimum amount of boiling Ethanol.

-

Optional: If dark particles are present, hot-filter through a glass frit.

-

Allow to cool slowly to Room Temperature (RT).

-

Transfer to a fridge (

) for 2 hours. -

Filter cold. Wash crystals with ice-cold Ethanol.

Data & Visualization

Table 1: Catalyst Impact on Polymerization Risk

| Catalyst System | Base Strength | Polymerization Risk | Yield Consistency | Recommended For |

| NaOH / MeOH | High (Strong Base) | Severe (High Tar Risk) | Low (Variable) | Simple, non-sensitive substrates only. |

| n-Butylamine | Medium | Moderate | Medium | Substrates sensitive to acid. |

| NH | Low (Buffered) | Minimal | High | General Purpose / Industrial Std. |

| KF / Alumina | Surface Active | Low | High | Microwave synthesis. |

Diagram 1: The "Tar Prevention" Decision Tree

Caption: Decision workflow to minimize polymerization risks during synthesis.